2-Aminoprop-1-ene-1,1,3-tricarbonitrile is an organic compound with the molecular formula C₆H₄N₄ and a molecular weight of 132.12 g/mol. It features a conjugated structure consisting of an alkene (C=C double bond) adjacent to two cyano (C≡N) groups and an amine (NH₂) group, specifically represented as (NC)₂C=C(NH₂)CH₂CN. This unique arrangement contributes to its reactivity and makes it a significant intermediate in organic synthesis, particularly in the formation of heterocyclic compounds and various coloring agents .
This compound has shown potential biological activities, particularly in medicinal chemistry. It serves as a precursor for synthesizing various nitrogen-containing heterocycles, which are integral to pharmaceuticals. Some derivatives synthesized from 2-aminoprop-1-ene-1,1,3-tricarbonitrile have exhibited:
The primary synthesis method involves the base-catalyzed dimerization of malononitrile. This process yields 2-aminoprop-1-ene-1,1,3-tricarbonitrile as a key intermediate for further reactions. Additionally, it can undergo condensation reactions with various reagents to form diverse heterocyclic compounds .
The reaction between 2-aminoprop-1-ene-1,1,3-tricarbonitrile and 2-acetylfuran leads to the formation of 2-amino-4-(furan-2-yl)penta-1,3-diene-1,1,3-tricarbonitrile .
The applications of 2-aminoprop-1-ene-1,1,3-tricarbonitrile include:
Research indicates that 2-aminoprop-1-ene-1,1,3-tricarbonitrile interacts effectively with various chemical reagents to form new compounds with potential biological activities. Studies have focused on its antitumor properties and its ability to synthesize derivatives that may act as receptor antagonists or kinase inhibitors .
Several compounds share structural or functional similarities with 2-aminoprop-1-ene-1,1,3-tricarbonitrile. Here are a few notable examples:
Compound Name | Structure Features | Unique Attributes |
---|---|---|
Malononitrile | Two cyano groups | Precursor for dimerization to form 2-amino compound |
2-Aminobutene | Longer carbon chain | Different reactivity due to additional carbon atoms |
Cyanoacetic acid | Contains cyano and carboxylic groups | Utilized in different synthetic pathways |
Benzylidene malononitrile | Contains a benzylidene group | Exhibits distinct reactivity profiles |
These compounds highlight the unique structural features of 2-aminoprop-1-ene-1,1,3-tricarbonitrile while demonstrating its specific applications in organic synthesis and medicinal chemistry.
The compound is systematically named 2-aminoprop-1-ene-1,1,3-tricarbonitrile under IUPAC nomenclature. It is also widely recognized by numerous synonyms, reflecting its historical and industrial contexts:
Molecular Formula: $$ \text{C}6\text{H}4\text{N}_4 $$
Structural Identifiers:
Property | Value |
---|---|
International Union of Pure and Applied Chemistry Name | 2-aminoprop-1-ene-1,1,3-tricarbonitrile [2] |
Chemical Abstracts Service Registry Number | 868-54-2 [1] |
Molecular Formula | C₆H₄N₄ [1] |
Molecular Weight (grams per mole) | 132.12 [1] |
Simplified Molecular Input Line Entry System Notation | NC(CC#N)=C(C#N)C#N [7] |
International Chemical Identifier | InChI=1S/C6H4N4/c7-2-1-6(10)5(3-8)4-9/h1,10H2 [5] |
International Chemical Identifier Key | BNHGNFYPZNDLAF-UHFFFAOYSA-N [5] |
Molecular Design Limited Number | MFCD00001851 [1] |
European Inventory of Existing Commercial Chemical Substances Number | 212-777-5 [6] |
Beilstein Registry Number | 1756131 [1] |
Registry of Toxic Effects of Chemical Substances Number | UD2340000 [12] |
Food and Drug Administration Unique Ingredient Identifier | OC6G895YHN [1] |
The molecular architecture of 2-aminoprop-1-ene-1,1,3-tricarbonitrile exhibits a distinctive conjugated system that fundamentally defines its chemical behavior and reactivity patterns [9]. The compound features a central propene backbone with strategic placement of functional groups that create a highly reactive molecular framework [1] [11].
The structural formula (NC)₂C=C(NH₂)CH₂CN demonstrates the presence of three cyano groups (-C≡N) and one primary amino group (-NH₂) arranged around a carbon-carbon double bond [1] [7]. This arrangement creates a conjugated π-electron system that extends across the molecule, contributing to its stability and unique electronic properties [9].
The molecule contains a total of six carbon atoms, four nitrogen atoms, and four hydrogen atoms, arranged in a planar configuration around the central alkene moiety [5] [8]. The presence of multiple electronegative nitrogen atoms creates significant electron-withdrawing effects throughout the molecular structure, influencing both physical properties and chemical reactivity [9] [11].
Research findings indicate that the compound exhibits characteristic spectroscopic signatures consistent with its structural features [9] [4]. Nuclear magnetic resonance studies reveal distinct chemical shifts corresponding to the various carbon and hydrogen environments within the molecule [4] [9]. The amino protons typically appear as a singlet in the proton nuclear magnetic resonance spectrum, while the methylene protons adjacent to the cyano group show characteristic chemical shift patterns [4].
Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 132, consistent with the calculated molecular weight [5] [9]. Fragmentation patterns observed in mass spectrometry provide additional structural confirmation, with characteristic loss of cyano groups and amino functionality under electron impact conditions [4] [9].
Property | Value |
---|---|
Melting Point (degrees Celsius) | 171-173 [1] |
Boiling Point (degrees Celsius) | 234.02 (rough estimate) [12] |
Density (grams per cubic centimeter) | 1.262 [1] |
Refractive Index | 1.7000 (estimate) [12] |
Flash Point (degrees Celsius) | 228.9 [13] |
Physical Form | Powder to crystal [1] |
Color | White to gray to brown [1] |
Solubility in Water | Insoluble [1] |
Predicted Acid Dissociation Constant | -2.92±0.70 [1] |
Logarithmic Partition Coefficient (Octanol/Water) | -0.13 [14] |
Vapor Pressure (millimeters of mercury at 25°C) | 0.0±1.7 [15] |
Polar Surface Area (square angstroms) | 97.39 [15] |
2-Aminoprop-1-ene-1,1,3-tricarbonitrile is primarily obtained through the base-catalyzed dimerization of malononitrile, representing one of the most significant synthetic pathways for accessing this important chemical intermediate [1] [6]. This synthetic approach has been extensively studied and optimized to provide reliable access to the compound for research and industrial applications [15].
The dimerization process involves the condensation of two malononitrile molecules under basic conditions, resulting in the formation of the characteristic propene framework with retention of multiple cyano functionalities [1] [6]. This reaction mechanism proceeds through nucleophilic addition followed by proton transfer steps, ultimately yielding the desired aminotricarbonitrile product [6] [15].
Alternative synthetic methodologies have been developed to access derivatives and analogs of the parent compound [9] [11]. These approaches often involve condensation reactions with various carbonyl compounds, aromatic aldehydes, and other electrophilic partners to generate structurally related heterocyclic systems [4] [9].
Research investigations have demonstrated the utility of 2-aminoprop-1-ene-1,1,3-tricarbonitrile as a versatile building block for constructing complex molecular architectures [9] [11]. The compound readily undergoes condensation reactions with aromatic nitroso compounds to form useful coloring agents, highlighting its synthetic versatility [1] [6].
Category | Name |
---|---|
Common Names | Tricyanoaminopropene [2] |
Common Names | Malononitrile dimer [1] |
Common Names | Aminotrycinopropene [1] |
Common Names | 2-Amino-1,1,3-tricyanopropene [2] |
Common Names | 2-Amino-1,1,3-propenetricarbonitrile [8] |
Trade Names | TCAP [1] |
Trade Names | TRIAP [2] |
Trade Names | U-9189/Upjohn 9189 [1] |
Chemical Names | 1,1,3-Tricyano-2-amino-1-propene [2] |
Chemical Names | 1,1,3-Tricyano-2-aminopropene [15] |
Chemical Names | (1-Amino-2-cyanoethylidene)malononitrile [5] |
Chemical Names | 3-Amino-2-cyano-2-pentenedinitrile [5] |
Irritant